![molecular formula C9H10ClF4N B13623362 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an aromatic amine compound with the molecular formula C9H10ClF4N It is characterized by the presence of a fluorinated phenyl ring and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common route includes the nitration of a fluorinated benzene derivative, followed by reduction to form the corresponding amine. The amine is then reacted with an appropriate alkylating agent to introduce the ethylamine side chain. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated phenyl ring enhances its binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl-
Uniqueness
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of a fluorinated phenyl ring and an ethylamine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClF4N |
|---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14;/h1-2,5H,3-4,14H2;1H |
InChI Key |
BAIOOLGMJMSZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



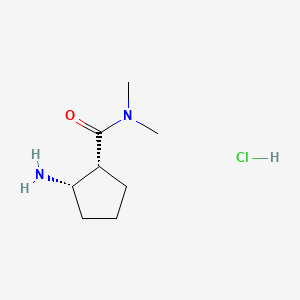
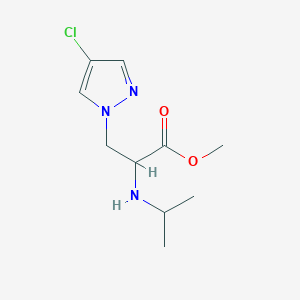
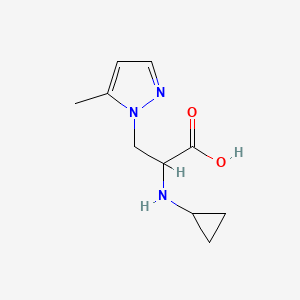

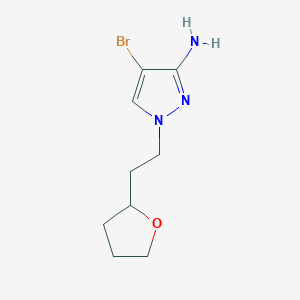
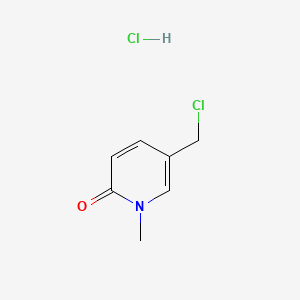
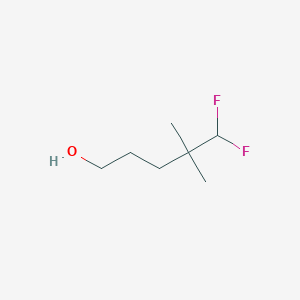
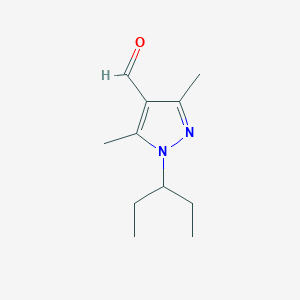


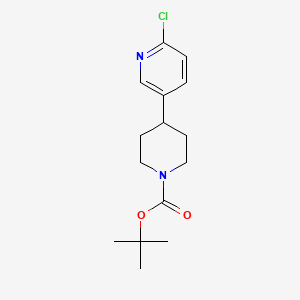

![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
